molecular formula C18H14F3N3O4 B2624495 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866049-69-6

1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2624495
CAS No.: 866049-69-6
M. Wt: 393.322
InChI Key: ADDLDPUXFCWIJP-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a pyrimidinetrione core with a pyrrole and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidinetrione core through a condensation reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrrole and pyrimidinetrione moieties can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-5-({1-[4-(methoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1,3-dimethyl-5-({1-[4-(fluoro)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from its analogs .

Properties

IUPAC Name

1,3-dimethyl-5-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4/c1-22-15(25)14(16(26)23(2)17(22)27)10-12-4-3-9-24(12)11-5-7-13(8-6-11)28-18(19,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDLDPUXFCWIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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